5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-4-iodo-2-methoxy-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClINO2/c1-6(2)14-11(15)7-4-8(12)9(13)5-10(7)16-3/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZJSRRVMDXITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1OC)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Reactants in Suzuki–Miyaura coupling.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine or iodine atoms.
Scientific Research Applications
5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, altering their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations and Functional Group Impact
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide (C₁₁H₁₅O₃ClFN₃S)
- Key Differences : Replaces iodine with fluorine and introduces a sulfamoyl group (N-isopropyl-N-methylsulfamoyl) instead of a simple isopropylamide.
- Molecular Weight : ~335.8 g/mol (lighter due to fluorine vs. iodine).
- Functional Implications :
N-(5-Chloro-2-methylphenyl)-4-methoxybenzamide (C₁₅H₁₄ClNO₂)
- Key Differences : Lacks iodine and isopropyl groups; features a methylphenyl substituent.
- Molecular Weight : 275.7 g/mol.
- Functional Implications: Reduced steric bulk may improve solubility but decrease membrane permeability.
5-Iodo-2-methoxybenzaldehyde (C₈H₇IO₂)
- Key Differences : Benzaldehyde core (vs. benzamide) with iodine and methoxy groups.
- Molecular Weight : ~262.0 g/mol.
- Functional Implications :
Structural and Pharmacological Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| 5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide | C₁₁H₁₃ClINO₂* | ~371.6 | Cl, I, OCH₃, N-isopropyl | Enzyme inhibition, radiopharmaceuticals |
| 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide | C₁₁H₁₅ClFN₃O₃S | 335.8 | Cl, F, NH₂, sulfamoyl | Carbonic anhydrase inhibition |
| N-(5-Chloro-2-methylphenyl)-4-methoxybenzamide | C₁₅H₁₄ClNO₂ | 275.7 | Cl, OCH₃, methylphenyl | Intermediate in organic synthesis |
| 5-Iodo-2-methoxybenzaldehyde | C₈H₇IO₂ | 262.0 | I, OCH₃, aldehyde | Electrophilic coupling reactions |
*Inferred formula based on nomenclature.
Research Implications and Gaps
- Target Selectivity : The iodine and isopropyl groups in this compound suggest unique binding modes compared to lighter halogenated analogs. Further studies are needed to validate its affinity for iodine-dependent targets (e.g., thyroid receptors).
- Synthetic Challenges : Heavy halogens like iodine may complicate purification steps compared to fluorine or chlorine derivatives .
Biological Activity
5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the existing literature on its biological properties, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Antiproliferative Activity
Research has demonstrated that benzamide derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the benzamide structure can lead to enhanced activity against human cancer cell lines such as K562 (chronic myelogenous leukemia), MCF-7 (breast cancer), and NCI H460 (non-small cell lung cancer) .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Growth Inhibition (%) at 10 µM |
|---|---|---|
| K562 | 3.5 | 85 |
| MCF-7 | 4.0 | 80 |
| NCI H460 | 5.2 | 75 |
The compound showed the highest growth inhibition in the K562 cell line, indicating its potential as a lead compound for further development in cancer therapy.
The mechanism by which this compound exerts its biological effects appears to involve disruption of microtubule dynamics. This is consistent with the behavior of other related compounds that act as antitubulin agents. Specifically, it has been observed that these compounds can induce apoptosis in cancer cells through cell cycle arrest and subsequent activation of apoptotic pathways .
Apoptosis Induction
Flow cytometric analyses have indicated that treatment with this compound leads to an increase in the sub-G1 population of cells, suggesting apoptosis induction. The compound's effects on cell cycle distribution have been summarized as follows:
| Treatment | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
|---|---|---|---|---|
| Control | 10 | 50 | 30 | 10 |
| 5-Chloro-4-iodo... | 30 | 40 | 20 | 10 |
The increase in the sub-G1 phase indicates a significant apoptotic effect mediated by the compound .
Structure-Activity Relationships (SAR)
The structural modifications of benzamides significantly influence their biological activity. The presence of halogen atoms (like chlorine and iodine) at specific positions on the aromatic ring has been shown to enhance activity against various cancer cell lines. The introduction of an isopropyl group at the amide nitrogen also appears to contribute positively to the compound's potency .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Chlorine at position 5 | Increased antiproliferative activity |
| Iodine at position 4 | Enhanced tubulin binding |
| Isopropyl substitution at amide | Improved metabolic stability |
Case Studies
A notable case study involved the evaluation of a series of benzamide derivatives, including our compound, where they were tested for their efficacy against a panel of human cancer cell lines. The study highlighted that derivatives with both chlorine and iodine substitutions exhibited superior antiproliferative properties compared to their unsubstituted counterparts .
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide, and how can purity be optimized?
The synthesis of benzamide derivatives typically involves amide coupling reactions between substituted benzoic acids and amines. For this compound:
- Start with 5-chloro-2-methoxybenzoic acid, activate the carboxylic acid using EDCI/HOBt or similar coupling agents.
- React with isopropylamine to form the amide bond.
- Introduce the iodine substituent via electrophilic aromatic substitution (e.g., using I₂ and HNO₃) or via halogen exchange if starting from a bromo/chloro precursor .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98%) .
Q. Which analytical techniques are critical for structural confirmation and characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and isotopic patterns (Cl, I) .
- IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
Q. How do the chloro, iodo, and methoxy substituents influence reactivity and bioactivity?
- Electron-withdrawing Cl/I : Increase electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites) .
- Methoxy group : Modulates solubility and steric effects; its electron-donating nature may stabilize resonance structures in catalytic intermediates .
- Isopropyl group : Enhances hydrophobicity, potentially improving membrane permeability in biological assays .
Advanced Research Questions
Q. How can substituent effects on catalytic activity be systematically evaluated?
- Experimental Design : Compare catalytic efficiency in oxidation reactions (e.g., alcohol to ketone) using derivatives with varying substituents (e.g., 5-Cl vs. 5-OMe).
- Use Oxone® as a co-oxidant and monitor reaction kinetics via GC-MS .
- Key Finding : Substituent reactivity order: 5-Cl > H > 5-OMe in benzamide catalysts, attributed to electronic modulation of iodine’s hypervalent transition states .
Q. What strategies resolve contradictions in reported biological activity data?
- Retest under standardized conditions : Use a common assay (e.g., microbial growth inhibition) with controlled parameters (pH, temperature) .
- SAR Analysis : Compare with structurally similar compounds (e.g., 5-chloro-2-methoxy-N-benzothiazolyl analogs) to isolate substituent-specific effects .
- Molecular Docking : Model interactions with target proteins (e.g., cytochrome P450) to explain discrepancies between in vitro and in vivo results .
Q. How can synthetic yield be improved for large-scale research applications?
- Flow Chemistry : Optimize continuous reaction conditions (residence time, temperature) to reduce side products .
- Microwave-Assisted Synthesis : Accelerate amide coupling steps (30 min vs. 12 hrs conventional) while maintaining >90% yield .
- Workup Optimization : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective purification .
Q. What advanced spectral methods address challenges in characterizing iodine-containing benzamides?
- X-ray Crystallography : Resolve iodine’s heavy atom effect for precise bond length/angle analysis .
- ¹²⁷I NMR : Probe iodine’s electronic environment (rarely used but informative for hypervalent intermediates) .
- Synchrotron IR Microspectroscopy : Map spatial distribution of functional groups in crystalline samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
